2-[(4-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine
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Description
2-[(4-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and medicinal properties. This compound belongs to the class of quinazoline derivatives, which have been widely studied for their diverse biological activities.
Scientific Research Applications
Synthesis and Evaluation as Diuretic Agents
A study on the synthesis of novel quinazolinone derivatives, including compounds structurally related to 2-[(4-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine, demonstrated their potential as diuretic agents. These compounds were synthesized by interacting starting compounds with various heterocyclic amines, leading to the formation of quinazolin-4(3H)-one derivatives. Biological evaluation of these compounds showed significant diuretic activity, highlighting their potential for further research in diuretic therapy A. R. Maarouf, Eman R. El‐Bendary, Fatma E. Goda, 2004.
Antibacterial and Antifungal Properties
Research into quinazolinone derivatives has also explored their antibacterial and antifungal properties. Compounds with a quinazolinone base structure have been synthesized and evaluated for their activity against various microbial strains. These studies contribute to the understanding of quinazolinone derivatives as potential antimicrobial agents, offering a foundation for developing new treatments against bacterial and fungal infections M. Shivan, B. S. Holla, 2011.
Anticancer Activity
Quinazolinone derivatives have been investigated for their potential anticancer properties. The design, synthesis, and biological evaluation of these compounds have shown promising results against various cancer cell lines. By targeting specific pathways or mechanisms within cancer cells, quinazolinone derivatives can offer a novel approach to cancer therapy. This research area continues to expand, with ongoing studies aiming to optimize the anticancer efficacy of quinazolinone-based compounds S. Wedge, D. Ogilvie, M. Dukes, et al., 2002.
Corrosion Inhibition
The application of quinazolinone derivatives extends beyond biomedical research into materials science, particularly in the field of corrosion inhibition. Studies have demonstrated that certain quinazolinone compounds are effective in protecting metals from corrosion, especially in acidic environments. Through electrochemical methods, surface analysis, and theoretical studies, these compounds have been identified as promising corrosion inhibitors, offering potential for industrial applications in protecting metals and alloys N. Errahmany, M. Rbaa, A. Abousalem, et al., 2020.
properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c1-31-20-12-16(13-21(32-2)22(20)33-3)25-23-18-6-4-5-7-19(18)26-24(27-23)34-14-15-8-10-17(11-9-15)28(29)30/h4-13H,14H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFHAAKLXDQPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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